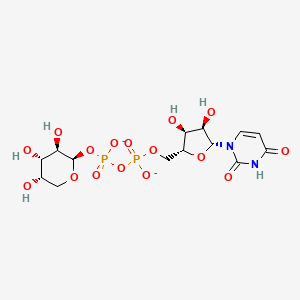

UDP-beta-L-arabinopyranose(2-)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

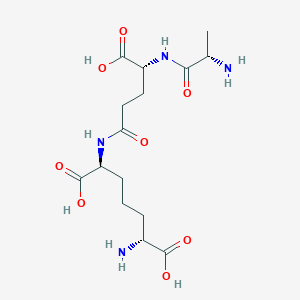

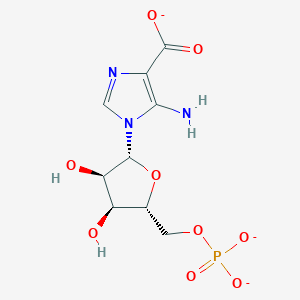

UDP-beta-L-arabinopyranose(2-) is a nucleotide-sugar oxoanion resulting from the removal of two protons from the diphosphate group of UDP-beta-L-arabinopyranose. It is a conjugate base of an UDP-beta-L-arabinopyranose.

Applications De Recherche Scientifique

Plant Cell Wall Morphogenesis

UDP-beta-L-arabinopyranose plays a crucial role in plant cell wall morphogenesis. It has been identified as a key component in the formation of pollen cell walls in rice (Oryza sativa), particularly influencing the synthesis of arabinan side chains of rhamnogalacturonan I, which is essential for reproductive developmental processes (Sumiyoshi et al., 2015).

Enzymatic Transfer to Oligosaccharides

In mung bean (Vigna radiate) hypocotyls, an enzymatic activity that transfers a single arabinopyranose residue from UDP-beta-L-arabinopyranose to arabino-oligosaccharides has been identified. This process contributes to the formation of specific plant polysaccharides (Ishii et al., 2005).

Plant Development

The interconversion of UDP-arabinopyranose and UDP-arabinofuranose, facilitated by UDP-arabinose mutases, is indispensable for plant development. In Arabidopsis, this process significantly influences cell wall composition and structural integrity, impacting overall plant growth and development (Rautengarten et al., 2011).

Biosynthesis of Polysaccharides

UDP-beta-L-arabinopyranose is involved in the biosynthesis of various plant polysaccharides, such as xylans and pectins, and glycoproteins. It acts as a precursor in these biosynthetic pathways, contributing to the formation of arabinosyl residues in cell wall components (Pauly et al., 2000).

Mutase Function and Cell Wall Structure

Studies on UDP-arabinopyranose mutase, which catalyzes the formation of UDP-arabinofuranose from UDP-arabinopyranose, highlight its importance in the structure and function of plant cell walls. This enzyme contributes to the incorporation of arabinofuranosyl residues, essential for maintaining the structural integrity and energy source of the cell walls (Konishi et al., 2007).

Role in Arabinose Side Chain Biosynthesis

UDP-beta-L-arabinopyranose is crucial for the biosynthesis of arabinose side chains in polysaccharides like pectin and arabinoxyloglucan. Alterations in the activity of enzymes processing UDP-beta-L-arabinopyranose can lead to abnormal leaf development and changes in cell wall composition in plants (Honta et al., 2018).

Propriétés

Nom du produit |

UDP-beta-L-arabinopyranose(2-) |

|---|---|

Formule moléculaire |

C14H20N2O16P2-2 |

Poids moléculaire |

534.26 g/mol |

Nom IUPAC |

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl] phosphate |

InChI |

InChI=1S/C14H22N2O16P2/c17-5-3-28-13(11(22)8(5)19)31-34(26,27)32-33(24,25)29-4-6-9(20)10(21)12(30-6)16-2-1-7(18)15-14(16)23/h1-2,5-6,8-13,17,19-22H,3-4H2,(H,24,25)(H,26,27)(H,15,18,23)/p-2/t5-,6+,8-,9+,10+,11+,12+,13+/m0/s1 |

Clé InChI |

DQQDLYVHOTZLOR-IAZOVDBXSA-L |

SMILES isomérique |

C1[C@@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O)O)O |

SMILES canonique |

C1C(C(C(C(O1)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

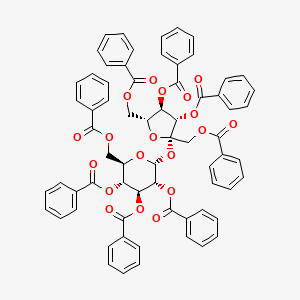

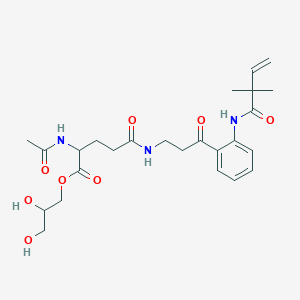

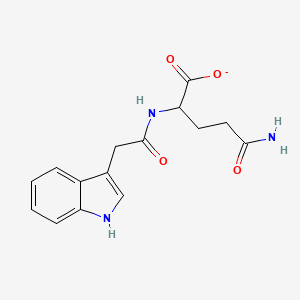

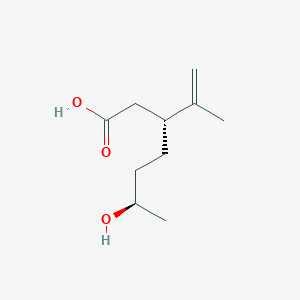

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2z)-4-(3-Fluoro-5-Morpholin-4-Ylphenyl)pyrimidin-2(1h)-Ylidene]-4-(3-Morpholin-4-Yl-1h-1,2,4-Triazol-1-Yl)aniline](/img/structure/B1261713.png)

![(R)-2-[3-(4-Hydroxyphenyl)acryloyloxy]-3-(4-hydroxyphenyl)propionic acid](/img/structure/B1261716.png)

![(4R)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol](/img/structure/B1261728.png)

![N-benzoyl-N-(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)benzamide](/img/structure/B1261730.png)